2-(oxolan-3-yl)-1H-imidazole
Overview
Description
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Synthesis Analysis
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Antimicrobial Activities
2-(oxolan-3-yl)-1H-imidazole and its derivatives exhibit remarkable antimicrobial activities. These compounds are pivotal in the pharmaceutical industry for manufacturing anti-fungal drugs like ketoconazole and clotrimazole, as well as bactericides such as imazilil and prochloraz. The imidazole nucleus, an integral part of these compounds, plays a crucial role in living organisms and is known for its significant pharmacological activities. Studies emphasize that derivatives of imidazole demonstrate appreciable anti-infective activity potential, making them a subject of extensive scientific exploration (Sharma et al., 2016). Furthermore, imidazole derivatives depict a broad spectrum of antibacterial profiles, positioning them as promising scaffolds for future drug development (Rani et al., 2013).
Potential in Synthesis and Metal-Ion Sensing
2-(oxolan-3-yl)-1H-imidazole derivatives play a pivotal role in various synthesis applications. The 1,3,4-oxadiazole scaffolds, in particular, are integral in fields ranging from pharmacology to material science. They are valued for their ease of synthesis and potential in forming π-conjugated groups, making them essential building blocks for fluorescent frameworks and metal-ion sensors. The high photoluminescent quantum yield, coupled with excellent thermal and chemical stability, makes these molecules prominent choices for metal-ion sensing applications (Sharma et al., 2022).
Heterocyclic Compounds and Biological Activities
The chemistry of heterocyclic compounds like 1,3,4-oxadiazole has been a significant area of study, primarily due to the extensive spectrum of pharmacological activities they exhibit. These compounds have been pivotal in the development of new drugs due to their unique bioactivities, including anti-inflammatory, antimicrobial, antitumor, and antioxidant activities. The synthesis of novel oxadiazole derivatives and the investigation of their chemical and biological behavior continue to guide the development of safer and more effective compounds (Bala et al., 2010).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
2-(oxolan-3-yl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-10-5-6(1)7-8-2-3-9-7/h2-3,6H,1,4-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANWYWVQCIGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(oxolan-3-yl)-1H-imidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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